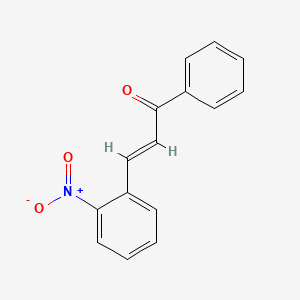

2-Nitrochalcone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(18)19/h1-11H/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXHLWZQKQDFRF-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247532 | |

| Record name | (2E)-3-(2-Nitrophenyl)-1-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53744-31-3, 7473-93-0 | |

| Record name | (2E)-3-(2-Nitrophenyl)-1-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53744-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007473930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 3-(2-nitrophenyl)-1-phenyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053744313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrochalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2-Nitrophenyl)-1-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrochalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH3MVT883Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrochalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrochalcone, systematically named (2E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one, is a member of the chalcone (B49325) family, a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of the nitro group on one of the aromatic rings significantly influences its chemical reactivity and biological activity, making it a compound of considerable interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. A summary of these properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁NO₃ | [1][2] |

| Molecular Weight | 253.26 g/mol | |

| IUPAC Name | (2E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one | [1] |

| CAS Number | 7473-93-0 | [1][3] |

| Appearance | Pale yellow to green crystals or powder | [1] |

| Melting Point | 121-128 °C | [1][4] |

| Boiling Point | 427 °C at 760 mmHg | [4] |

| Solubility | Soluble in organic solvents like chloroform (B151607) and DMSO.[5][6] Most organic solvents will dissolve chalcone to a certain extent.[7] |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through various spectroscopic techniques. The characteristic spectral data are summarized below.

| Technique | Key Data and Observations | Reference |

| ¹H NMR | Spectra typically recorded in CDCl₃ or DMSO-d₆. Key signals include doublets for the α and β protons of the enone system with a coupling constant (J) of ~16 Hz, confirming the E-isomer configuration. Aromatic protons appear as multiplets in the downfield region. | [5][6][8] |

| ¹³C NMR | The carbonyl carbon of the enone system typically resonates around δ 192-193 ppm. Signals for the α and β carbons are also characteristic. | [5][8] |

| Infrared (IR) | Characteristic absorption bands include a strong C=O stretching vibration around 1650-1670 cm⁻¹, C=C stretching around 1510-1530 cm⁻¹, and asymmetric and symmetric N-O stretching of the nitro group around 1510-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively. | [5][8] |

| UV-Visible | In solvents like dimethylformamide, nitrochalcones exhibit absorption maxima due to n-π* and π-π* transitions, often in the range of 260-400 nm. The presence of the nitro group can cause a bathochromic shift. | [1] |

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation of 2-nitrobenzaldehyde (B1664092) with acetophenone (B1666503) in the presence of a base.[6][8]

Materials:

-

2-Nitrobenzaldehyde

-

Acetophenone

-

Ethanol (B145695) or Methanol

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl, 10% solution)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Ice bath

-

Büchner funnel and filter paper

Procedure (Conventional Method):

-

In a round bottom flask, dissolve an equimolar amount of 2-nitrobenzaldehyde and acetophenone in ethanol or methanol.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add an aqueous solution of NaOH or KOH dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with a 10% HCl solution to precipitate the product.

-

Filter the crude product using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound crystals.

-

Dry the purified crystals in a desiccator.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 400 or 600 MHz spectrometer.[6][9]

-

Samples are prepared by dissolving a few milligrams of the compound in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[6]

-

Tetramethylsilane (TMS) is used as an internal standard.[9]

Infrared (IR) Spectroscopy:

-

IR spectra are recorded using an FT-IR spectrometer.

-

Samples can be prepared as KBr pellets or analyzed as a thin film.

-

Spectra are typically recorded in the range of 4000-400 cm⁻¹.

UV-Visible Spectroscopy:

-

UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer.

-

A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or DMF).

-

The spectrum is scanned over a wavelength range of 200-800 nm.[1]

Biological Activity Assessment: Cytotoxicity and Apoptosis Induction

The following protocol is a general method for assessing the anticancer activity of this compound, based on methodologies used for similar compounds.[10]

Cell Culture:

-

Human cancer cell lines (e.g., A549 lung cancer cells) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cytotoxicity:

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

Apoptosis Assay using Annexin V-FITC/PI Staining:

-

Treat the cancer cells with this compound at its IC₅₀ concentration for a specified time.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Biological Activities and Signaling Pathways

Chalcones are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[11][12][13] The nitro group in this compound can enhance these activities.

Anticancer Activity and Apoptosis Induction

Numerous studies have demonstrated that chalcone derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways.[3][11][14] While the specific pathways for this compound are still under investigation, studies on closely related compounds like 2'-hydroxychalcone (B22705) provide significant insights. These compounds have been shown to inhibit the pro-survival NF-κB signaling pathway and activate the MAPK pathway, leading to programmed cell death.[15][16]

The proposed mechanism involves the inhibition of NF-κB, a transcription factor that regulates the expression of genes involved in cell survival and proliferation.[17][18] By inhibiting NF-κB, this compound may downregulate anti-apoptotic proteins and promote the expression of pro-apoptotic proteins. Concurrently, activation of the MAPK pathway, particularly JNK and p38, can further trigger the apoptotic cascade.[7][19][20]

Anti-inflammatory Activity

The anti-inflammatory properties of chalcones are often attributed to their ability to suppress the NF-κB signaling pathway.[12][13] NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. By inhibiting NF-κB activation, this compound may reduce the production of these inflammatory mediators.

Conclusion

This compound is a versatile molecule with well-defined physical and chemical properties that can be reliably synthesized and characterized using standard laboratory techniques. Its potential to modulate key cellular signaling pathways, such as NF-κB and MAPK, underscores its promise as a scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory drug discovery. Further research is warranted to fully elucidate the specific molecular targets and mechanisms of action of this compound in various disease models.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. This compound | C15H11NO3 | CID 5337611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. basjsci.edu.iq [basjsci.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Licochalcone B Exhibits Anti-inflammatory Effects via Modulation of NF-κB and AP-1 | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Possible new role for NF-kB in the resolution of inflammation • Johns Hopkins Arthritis Center [hopkinsarthritis.org]

- 19. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Nitrochalcone via Claisen-Schmidt condensation

An In-depth Technical Guide to the Synthesis of 2-Nitrochalcone (B191979) via Claisen-Schmidt Condensation

Introduction

Chalcones, or 1,3-diphenyl-2-propen-1-ones, represent a privileged scaffold in medicinal chemistry and drug discovery. These open-chain flavonoids consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a key precursor in the biosynthesis of various flavonoids in plants.[1] Both natural and synthetic chalcones have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2]

The nitro-substituted chalcones, in particular, are of great interest as the nitro group can significantly influence the compound's physical, chemical, and biological properties, potentially enhancing its therapeutic efficacy.[2][3] The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde.[1][4] This guide provides a detailed technical overview of the synthesis of this compound, focusing on the reaction mechanism, experimental protocols, and quantitative data.

Reaction Mechanism: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation occurring between a ketone with an α-hydrogen (e.g., acetophenone) and an aromatic aldehyde that lacks an α-hydrogen (e.g., 2-nitrobenzaldehyde).[1][5] The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1] The mechanism proceeds through the following key steps:

-

Enolate Formation : A strong base abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[1][6]

-

Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[1][6]

-

Aldol Adduct Formation : This attack forms an intermediate β-hydroxy ketone, also known as an aldol adduct.[1]

-

Dehydration : The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone, the chalcone (B49325). This final step is driven by the formation of a stable conjugated system.[7]

Quantitative Data Summary

The yield and reaction conditions for the synthesis of this compound derivatives can vary based on the specific reactants and methodologies employed, such as conventional magnetic stirring versus ultrasound irradiation.[8] The following tables summarize quantitative data from various studies.

Table 1: Synthesis of (E)-1-(2-nitrophenyl)-3-(substituted-phenyl)prop-2-en-1-ones [3][8]

| Product | Substituent on Phenyl Ring | Method | Catalyst | Solvent | Time (h) | Yield (%) | Melting Point (°C) |

| 1a | 2-Nitro | Conventional | NaOH | Ethanol (B145695) | 3 | 42 | 140-142 |

| 1b | 3-Nitro | Conventional | NaOH | Ethanol | 3 | 90 | 145-147 |

| 1c | 4-Nitro | Conventional | NaOH | Ethanol | 3 | 85 | 159-161 |

| 3a | 2-Fluoro | Conventional (A) | NaOH | Methanol (B129727) | 0.5 | 71 | 107-109 |

| 3a | 2-Fluoro | Ultrasound (B) | NaOH | Methanol | 2 | 62 | 107-109 |

| 3b | 3-Fluoro | Conventional (A) | NaOH | Methanol | 0.5 | 90 | 95-98 |

| 3b | 3-Fluoro | Ultrasound (B) | NaOH | Methanol | 2 | 71 | 95-98 |

| 3c | 4-Fluoro | Conventional (A) | NaOH | Methanol | 0.5 | 95 | 113-115 |

| 3c | 4-Fluoro | Ultrasound (B) | NaOH | Methanol | 2 | 73 | 113-115 |

| 3e | 3-Methoxy | Conventional (A) | NaOH | Methanol | 0.5 | 70 | 89-91 |

| 3e | 3-Methoxy | Ultrasound (B) | NaOH | Methanol | 2 | 61 | 89-91 |

| 3f | 4-Methoxy | Conventional (A) | NaOH | Methanol | 0.5 | 93 | 109-111 |

| 3f | 4-Methoxy | Ultrasound (B) | NaOH | Methanol | 2 | 78 | 109-111 |

Data synthesized from multiple sources.[3][8]

Experimental Protocols

Below are detailed protocols for the synthesis of this compound derivatives via conventional Claisen-Schmidt condensation.

Protocol 1: Synthesis of (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one[3]

Materials:

-

2-nitroacetophenone (10 mmol)

-

2-nitrobenzaldehyde (10 mmol)

-

Ethanol (10 mL)

-

Sodium Hydroxide (1.0 M aqueous solution, 6 mL)

-

Dichloromethane/n-hexane (for recrystallization)

-

Round-bottom flask, magnetic stirrer, ice-salt bath, Buchner funnel

Procedure:

-

Reactant Preparation: Dissolve 2-nitroacetophenone (10 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice-salt bath and stir the solution.

-

Base Addition: Slowly add a solution of sodium hydroxide (6 mL, 1.0 M) to the stirred mixture. Continue stirring for 15 minutes.

-

Aldehyde Addition: Add the 2-nitrobenzaldehyde (10 mmol) to the reaction mixture.

-

Reaction: Remove the flask from the ice bath and allow the reaction to stir at room temperature for 3 hours.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Product Isolation: Upon completion, filter the solid product obtained using a Buchner funnel.

-

Washing: Wash the filtered solid with cold water to remove any residual base.

-

Purification: Recrystallize the crude product from a dichloromethane/n-hexane solvent pair to yield the pure nitrochalcone.

Protocol 2: General Synthesis of (E)-1-(Aryl)-3-(nitrophenyl)prop-2-en-1-one[9]

Materials:

-

Aromatic acetophenone (10 mmol)

-

Substituted nitrobenzaldehyde (10 mmol)

-

Methanol (20 mL)

-

40% (w/v) NaOH aqueous solution (3 mL)

-

Cold methanol and water (for washing)

Procedure:

-

Reactant Preparation: In a flask, create a mixture of the aromatic acetophenone (10 mmol) and the substituted nitrobenzaldehyde (10 mmol) in methanol (20 mL).

-

Base Addition: Stir the mixture at room temperature and slowly add the 40% (w/v) NaOH aqueous solution (3 mL).

-

Reaction: Continue to stir the reaction mixture overnight. The formation of a precipitate often indicates product formation.

-

Monitoring: Monitor the reaction's progress by TLC.[9]

-

Product Isolation: After completion, isolate the precipitate by filtration.

-

Washing: Wash the solid product with water and then with cold methanol.

-

Drying and Purification: Dry the product. Further purification can be achieved by recrystallization from ethanol to yield the final chalcone derivatives.[9]

Experimental Workflow Visualization

The overall process from starting materials to final, characterized product can be visualized as a logical workflow. This includes the core synthesis steps followed by essential purification and analytical validation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 8. mdpi.com [mdpi.com]

- 9. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Nitrochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Nitrochalcone, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details experimental protocols and presents spectroscopic data to aid in the identification and analysis of this compound, which is of significant interest in medicinal chemistry and drug development.

Introduction to this compound

Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound, specifically (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one, is a derivative that has garnered attention for its potential biological activities. Accurate spectroscopic characterization is paramount for confirming the structure and purity of synthesized this compound, which is a critical step in any research or development endeavor.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of a complete experimental dataset for the unsubstituted this compound, data from closely related derivatives are included for a more comprehensive understanding. It is important to note the specific compound for which the data is reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables present the ¹H and ¹³C NMR data for this compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data of this compound and Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Assignment) |

| (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one | CDCl₃ | 7.00 (d, J = 16.0 Hz, H-α or H-β) |

| (E)-3-(2-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one[1] | CDCl₃ | 8.11 (d, J = 8.2 Hz, 1H), 7.70 (td, J = 7.5, 1.4 Hz, 1H), 7.59 (m, 1H), 7.49 (td, J = 7.6, 1.7 Hz, 1H), 7.44 (dd, J = 7.5, 1.4 Hz, 1H), 7.41 (d, J = 16.5 Hz, 1H, H-β), 7.31 (m, 1H), 7.10 (td, J = 7.6, 1.1 Hz, 1H), 7.01 (d, J = 16.4 Hz, 1H, H-α), 7.01 (m, 1H) |

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one[2] | DMSO-d₆ | 8.25 (d, J = 8.1 Hz, 1H), 8.08 (d, J = 8.1 Hz, 1H), 8.01 (d, J = 7.7 Hz, 1H), 7.95 (t, J = 7.3 Hz, 1H), 7.85–7.80 (m, 2H), 7.75 (d, J = 7.4 Hz, 1H), 7.70 (t, J = 7.9 Hz, 1H), 7.66 (d, J = 16.1 Hz, 1H, H-β), 7.24 (d, J = 16.1 Hz, 1H, H-α) |

Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| (E)-3-(2-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one[1] | CDCl₃ | 192.6, 162.2, 146.7, 138.2, 136.1, 134.0, 132.5, 130.6, 129.0, 128.7, 128.2, 124.5, 122.1, 116.2, 116.1 |

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one[2] | DMSO-d₆ | 192.6, 148.8, 146.9, 141.6, 135.3, 135.1, 134.4, 132.2, 131.8, 130.0, 129.8, 129.7, 129.6, 125.3, 125.1 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for this compound are summarized in the table below.

Table 3: IR Spectroscopic Data of this compound and Derivatives

| Compound | Sample Prep. | Wavenumber (cm⁻¹) | Assignment |

| (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one | ATR | 3050, 1636, 1609, 1497, 1444, 1374, 1287, 1183, 1048, 965 | C-H stretch (aromatic), C=O stretch, C=C stretch (aromatic), C=C stretch (alkene), NO₂ symmetric stretch, NO₂ asymmetric stretch, C-N stretch, C-O stretch, =C-H bend (trans) |

| (E)-3-(2-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one[1] | Not Specified | 1651, 1604, 1527, 977 | C=O, N-O, C=C, C=C (trans) |

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one[2] | Not Specified | 1658, 1516, 1333, 977 | C=O, C=C, N-O, C=C (trans) |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for chalcone (B49325) characterization.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Pulse Sequence: A standard 90° pulse sequence should be used.

-

Spectral Width: Set the spectral width to cover a range of 0-12 ppm.

-

Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

¹³C NMR Spectroscopy:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer is recommended.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., DEPTQ) should be used to obtain information about the types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons).

-

Spectral Width: Set the spectral width to cover a range of 0-200 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

IR Spectroscopy

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Scan the sample from 4000 to 400 cm⁻¹.

-

Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Background: Record a background spectrum of the empty ATR crystal before running the sample.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the spectroscopic characterization of this compound and the logical relationships in interpreting the spectral data.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Nitrochalcones as Potential Therapeutic Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chalcones, belonging to the flavonoid family, are characterized by an α,β-unsaturated carbonyl system that forms a scaffold for diverse pharmacological activities.[1][2] The introduction of a nitro group, particularly at the 2-position of either aromatic ring, has been shown to significantly modulate their biological effects. Nitrochalcones have emerged as promising candidates for therapeutic development, demonstrating a spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This technical guide delineates the multifaceted mechanism of action of 2-nitrochalcone (B191979) derivatives, focusing on their effects on key cellular signaling pathways. It provides a compilation of quantitative data from various studies, detailed experimental protocols for their evaluation, and visual representations of the molecular pathways they modulate. The primary mechanisms discussed include the induction of reactive oxygen species (ROS) leading to apoptosis and cell cycle arrest in cancer cells, and the inhibition of pro-inflammatory pathways such as NF-κB and STAT3.

Core Mechanism of Action: A Multi-Target Approach

This compound derivatives exert their therapeutic effects by interacting with multiple intracellular targets. Their biological activity is largely attributed to the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, enabling covalent interactions with nucleophilic groups (such as cysteine residues) in proteins.[2] This interaction capability allows them to modulate the function of various enzymes and transcription factors critical in disease progression.

Anticancer Activity

The anticancer properties of nitrochalcones are a significant area of research.[1] These compounds have been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger apoptosis through several interconnected mechanisms.[5][6]

-

Induction of Reactive Oxygen Species (ROS): A primary mechanism involves the promotion of intracellular ROS accumulation.[6][7] Elevated ROS levels create a state of oxidative stress that can damage cellular components, including DNA, lipids, and proteins, ultimately leading to programmed cell death.

-

Apoptosis Induction: Nitrochalcones trigger apoptosis in cancer cells by modulating the expression of key regulatory proteins.[7][8] This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, Bad, Bim, and PUMA.[5] This shift in the balance of Bcl-2 family proteins leads to the activation of caspase cascades (e.g., caspase-3) and the cleavage of substrates like poly(ADP-ribose) polymerase (PARP), culminating in apoptosis.[5]

-

Cell Cycle Arrest: These compounds have been observed to cause cell cycle arrest, predominantly at the G2/M phase.[7][8][9] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.[10]

Anti-Inflammatory Effects

Nitrochalcones also exhibit potent anti-inflammatory properties.[3][11] Their mechanism in this context involves the suppression of key inflammatory signaling pathways.

-

Inhibition of NF-κB Pathway: Chalcones can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a central regulator of inflammation.[8][12][13] By preventing the activation of NF-κB, they suppress the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][12][13]

-

Modulation of STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial target.[14] Aberrant STAT3 activation is common in many cancers and inflammatory diseases. Chalcones have been shown to inhibit STAT3 phosphorylation and dimerization, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation.[15][16]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on nitrochalcone derivatives, highlighting their potency in different biological assays.

Table 1: Anticancer Activity of Nitrochalcone Derivatives

| Compound | Cell Line | Assay Type | Result (IC50 / Effect) | Reference |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | CCK-8 | IC50: 4.97 µM | [7] |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | CCK-8 | IC50: 9.43 µM | [7] |

| Polymethoxylated nitrochalcone (Compound 33) | MCF-7 (Breast) | Not Specified | IC50: 1.33 µM | [1] |

| Indolyl-tetralone chalcone (B49325) (Compound 1l) | A549 (Lung) | Not Specified | EC50: 0.55 µM | [10] |

| 2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamide (Compound 58) | HepG2 (Hepatocarcinoma) | Not Specified | IC50: 7.17 µM | [1] |

| 2-((E)-4-((E)-3-oxo-3-(p-tolyl)prop-1-en-1-yl)benzylidene)hydrazine-1-carboximidamide (Compound 58) | SMMC-7721 (Hepatocarcinoma) | Not Specified | IC50: 3.05 µM | [1] |

Table 2: Anti-Inflammatory Activity of Nitrochalcone Derivatives

| Compound | Model / Target | Assay Type | Result (% Inhibition / IC50) | Reference |

| This compound (Compound 2) | TPA-induced mouse ear edema | In vivo | 71.17 ± 1.66% inhibition | [17] |

| Chalcone with ortho-nitro on Ring B (Compound 5) | TPA-induced mouse ear edema | In vivo | 80.77 ± 2.82% inhibition | [17] |

| Di-substituted nitrochalcone (Compound 9) | TPA-induced mouse ear edema | In vivo | 61.08 ± 2.06% inhibition | [17] |

| 2',5'-dihydroxychalcone derivative (Compound 11) | Nitric Oxide (NO) formation | In vitro (LPS-stimulated microglia) | IC50: 0.7 µM | [18] |

| 5′-methyl-2′-hydroxy-3′-nitrochalcone (Compound 12) | Writhing and Hot Plate Tests | In vivo | Exhibited antinociceptive activity | [19] |

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the action of 2-nitrochalcones.

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Caption: Anticancer mechanism of this compound via ROS induction.

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Caption: Mechanism of this compound in the inhibition of the JAK/STAT3 pathway.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to evaluate the mechanism of action of 2-nitrochalcones.

Synthesis of 2-Nitrochalcones (Claisen-Schmidt Condensation)

This method is widely used for synthesizing chalcone derivatives.[7][17]

-

Preparation: Dissolve an appropriate aromatic acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in a suitable solvent like methanol (B129727) or ethanol (B145695) (20 mL).[7]

-

Catalysis: Stir the mixture at room temperature. Slowly add a base catalyst, such as a 40% (w/v) aqueous NaOH solution (3 mL).[7]

-

Reaction: Continue stirring the reaction mixture overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7]

-

Isolation: Once the reaction is complete, isolate the resulting precipitate by filtration.

-

Purification: Wash the precipitate with water and cold methanol. Dry the product and recrystallize it from ethanol to obtain the pure chalcone derivative.[7]

-

Confirmation: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H-NMR and 13C-NMR.[7]

Cell Viability Assay (CCK-8 or MTT)

This assay measures the cytotoxic effect of the compound on cancer cells.[7][20]

-

Cell Seeding: Seed cancer cells (e.g., KYSE-450, Eca-109) into 96-well plates at a density of 5 × 104 cells/well and incubate for 24 hours.[7][20]

-

Treatment: Treat the cells with various concentrations of the nitrochalcone derivative (e.g., 0, 5, 10, 20 µM) for specified time periods (e.g., 24, 48, 72 hours).[7] A control group should be treated with DMSO (0.1%).

-

Reagent Addition: After the treatment period, add 10 µL of CCK-8 solution or 50 µL of MTT reagent to each well and incubate for an additional 1-4 hours.[7][20]

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan (B1609692) crystals) using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the control group and determine the IC50 value.

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.[7]

-

Cell Seeding and Treatment: Seed cells (e.g., 5 × 104 cells/well) and treat with the nitrochalcone compound at various concentrations for the desired time.[7]

-

Probe Loading: Add 1 mM DCFH-DA to the cells to a final concentration of 10 µM.[7]

-

Incubation: Incubate the cells for 30 minutes at 37 °C.[7]

-

Cell Collection: Wash the cells with phosphate-buffered saline (PBS) and collect them.[7]

-

Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence corresponds to higher intracellular ROS levels.[7]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

-

Cell Seeding and Treatment: Seed cells (e.g., 5 × 104 cells/well) in 6-well plates and treat with the nitrochalcone compound for 24 hours.[7]

-

Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[7]

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA and determine the cell cycle phase distribution.[7][10]

-

Cell Seeding and Treatment: Seed and treat cells with the nitrochalcone derivative as described in previous protocols.

-

Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20 °C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][9]

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of the compound in a living organism.[7]

-

Cell Inoculation: Subcutaneously inoculate cancer cells (e.g., 5 × 106 KYSE-450 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[7]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50 mm³).[7]

-

Treatment: Randomly divide the mice into control and treatment groups. Administer the nitrochalcone compound (e.g., 50 or 100 mg/kg, intraperitoneally) several times a week. The control group receives a vehicle (e.g., physiological saline).[7]

-

Monitoring: Monitor tumor size and body weight regularly (e.g., every 2 days).[7]

-

Endpoint Analysis: At the end of the study, sacrifice the animals, excise the tumors, and weigh them. Further analysis (e.g., histology, western blot) can be performed on the tumor tissue.

Conclusion and Future Directions

2-Nitrochalcones represent a versatile class of compounds with significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. Their ability to modulate multiple key signaling pathways, including those driven by ROS, NF-κB, and STAT3, underscores their potential for treating complex multifactorial diseases. The quantitative data and established protocols provided in this guide offer a solid foundation for researchers to build upon. Future research should focus on optimizing the structure of nitrochalcones to enhance their potency and selectivity, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and exploring their efficacy in combination therapies to overcome drug resistance and improve patient outcomes.

References

- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Different effects of two cyclic chalcone analogues on cell cycle of Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel synthetic chalcones induce apoptosis in the A549 non-small cell lung cancer cells harboring a KRAS mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. dovepress.com [dovepress.com]

- 14. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of 2-Nitrochalcone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the significant biological activities of 2-nitrochalcone (B191979) derivatives, compounds that have garnered considerable interest in medicinal chemistry. Structurally, chalcones consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The inclusion of a nitro (NO₂) group, particularly at the 2-position of one of the aromatic rings, has been shown to modulate the pharmacological profile of these molecules significantly.[1] This document synthesizes current research on their anticancer, anti-inflammatory, and antimicrobial properties, offering detailed experimental protocols, comparative quantitative data, and visualizations of key signaling pathways to support further research and development.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[2][3] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[2][4][5]

Data Presentation: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various this compound derivatives against different cancer cell lines.

| Compound ID / Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ch-19 (2,4,6-trimethoxy-4'-nitrochalcone) | KYSE-450 (Esophageal) | 4.97 | [4] |

| Eca-109 (Esophageal) | 9.43 | [4] | |

| 3c (3-(4-fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one) | A549 (Lung) | 31.49 (VEGFR-2 Inhibition) | [2] |

| 3k (3-(4-(1,1,2,2-tetrafluoroethoxy)phenyl)-1-(2-nitrophenyl)prop-2-en-1-one) | A549 (Lung) | 29.10 (VEGFR-2 Inhibition) | [2] |

| 3h (3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one) | A549 (Lung) | 39.95 (VEGFR-2 Inhibition) | [2] |

| 3j (3-(2,3,4-trimethoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one) | A549 (Lung) | 36.90 (VEGFR-2 Inhibition) | [2] |

Experimental Protocols

a) MTT Assay for Cytotoxicity

This assay is used to assess the metabolic activity of cells and, therefore, their viability.

-

Cell Seeding: Cancer cells (e.g., A549, KYSE-450) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[2]

b) Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Cells are treated with the this compound derivative for a designated time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the different cell populations.[2]

c) Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular accumulation of ROS.

-

Cell Treatment: Esophageal cancer cells are treated with the this compound derivative (e.g., Ch-19) for 24 hours.[4]

-

Probe Loading: Cells are incubated with 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) probe. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

ROS Reaction: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

-

Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using flow cytometry or a fluorescence microscope.[4]

Signaling Pathways and Mechanisms of Action

a) ROS-Induced Apoptosis

Several this compound derivatives exert their anticancer effects by increasing intracellular Reactive Oxygen Species (ROS) levels.[4] This oxidative stress triggers a cascade of events leading to G2/M phase cell cycle arrest and ultimately, apoptosis.[4]

Caption: ROS-induced apoptosis pathway initiated by 2-nitrochalcones.

b) VEGFR-2 Kinase Inhibition

Certain 2-nitrochalcones have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[2] By inhibiting VEGFR-2, these compounds can suppress tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-nitrochalcones.

Anti-inflammatory Activity

Chalcones containing a nitro group have demonstrated significant anti-inflammatory effects.[6] The position of the nitro group is crucial, with ortho-substituted derivatives often showing the highest activity.[6] The mechanism is largely attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[6]

Data Presentation: Anti-inflammatory Activity

The following table presents the percentage of inflammation inhibition by nitrochalcones in the TPA-induced mouse ear edema model at a dose of 1 mg/ear.

| Compound ID | Nitro Group Position | Inflammation Inhibition (%) | Reference |

| 2 | 2-Nitro on Ring A | 71.17 ± 1.66 | [6] |

| 5 | 2'-Nitro on Ring B | 80.77 ± 2.82 | [6] |

| 9 | 2-Nitro on Ring A, 2'-Nitro on Ring B | 61.08 ± 2.06 | [6] |

| 3 | 3-Nitro on Ring A | 18.32 ± 1.53 | [6] |

| 4 | 4-Nitro on Ring A | 58.25 ± 1.97 | [6] |

| Indomethacin (Control) | - | 71.48 ± 1.62 | [6] |

Experimental Protocols

a) TPA-Induced Mouse Ear Edema Model

This is a common in vivo model for screening acute anti-inflammatory agents.

-

Animal Model: Mice are used for the experiment.

-

Inducing Agent: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA), a potent inflammatory agent, is topically applied to the inner surface of the right ear of each mouse. The left ear serves as a control.

-

Treatment: The test compounds (this compound derivatives) or a control drug (e.g., Indomethacin) are applied topically to the right ear, typically at the same time as the TPA.

-

Edema Measurement: After a specific period (e.g., 4-6 hours), the mice are euthanized. A standard-sized circular section is punched from both the treated and control ears, and the sections are weighed.

-

Inhibition Calculation: The anti-inflammatory effect is calculated as the percentage reduction in the weight of the ear punch from the treated group compared to the group treated with TPA alone.[6]

b) Carrageenan-Induced Paw Edema Model

This model is used to evaluate the systemic anti-inflammatory activity of compounds.

-

Animal Model: Rats are typically used.

-

Edema Induction: A subcutaneous injection of carrageenan solution is administered into the plantar surface of the rat's hind paw.

-

Compound Administration: The this compound derivatives are administered, usually orally (p.o.) or intraperitoneally (i.p.), at a specific time before the carrageenan injection.[7]

-

Paw Volume Measurement: The volume of the injected paw is measured at various time points after carrageenan injection (e.g., every hour for up to 7 hours) using a plethysmometer.[7]

-

Activity Assessment: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[7]

Mechanism of Action

The anti-inflammatory action of 2-nitrochalcones is linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in synthesizing prostaglandins (B1171923) that mediate inflammation.[6]

Caption: Inhibition of the COX pathway by 2-nitrochalcones.

Antimicrobial Activity

Nitro-substituted chalcones have been evaluated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[8] Their activity stems from their interaction with microbial cellular processes.

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative nitrochalcone derivatives. (Note: Data for specifically 2-nitrochalcones is limited in some contexts, so related nitrochalcones are included for broader context).

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 6 | S. aureus | 7.8 | C. albicans | 15.6 | [8] |

| B. subtilis | 7.8 | A. niger | 31.2 | [8] | |

| E. coli | 15.6 | [8] | |||

| P. aeruginosa | 15.6 | [8] | |||

| Compound 10 | - | - | C. albicans | 7.8 | [8] |

| - | - | A. niger | 15.6 | [8] | |

| Compound 12 | - | - | C. albicans | 7.8 | [8] |

| - | - | A. niger | 15.6 | [8] |

Experimental Protocols

a) Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

-

Preparation: A serial two-fold dilution of the this compound derivative is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (bacterial or fungal strain).

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) of the microorganism.[8]

Experimental Workflow

The general workflow for screening and evaluating the antimicrobial potential of this compound derivatives involves synthesis, in vitro testing, and in silico analysis.

Caption: Workflow for antimicrobial evaluation of 2-nitrochalcones.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Silico Analysis of 2-Nitrochalcone and its Derivatives: A Technical Guide for Drug Discovery

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core structure, are a significant class of compounds in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3] Among these, 2-nitrochalcone (B191979) derivatives have garnered substantial interest for their promising antioxidant, anti-inflammatory, and anticancer properties.[4][5][6] The addition of electron-donating or electron-accepting groups, such as the nitro group, can significantly alter the physicochemical and biological properties of these molecules.[4] This guide provides a technical overview of the in silico methodologies used to investigate this compound derivatives, presenting key data, experimental protocols, and workflow visualizations to aid researchers in the field of drug development.

In Silico Methodologies and Experimental Protocols

Computational, or in silico, studies are crucial for predicting the therapeutic potential of compounds, allowing for the screening of large libraries and providing insights into their mechanisms of action before undertaking costly and time-consuming wet-lab experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity or docking score. This technique is fundamental in identifying potential drug candidates.

Experimental Protocol:

-

Receptor Preparation: The three-dimensional crystal structure of the target protein (e.g., Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK)) is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, hydrogen atoms are added, and charges are assigned.

-

Ligand Preparation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., CHARMM) to obtain a stable conformation.[7]

-

Grid Generation: A binding site, or active site, on the receptor is defined. This is often based on the location of a known inhibitor or co-crystallized ligand.

-

Docking Simulation: A docking algorithm (e.g., Lamarckian genetic algorithm) is used to explore various conformations of the ligand within the defined active site.[8] The software then scores these poses based on a scoring function, which calculates the binding energy. Studies have utilized software packages like Schrodinger and GROMACS for these simulations.[7][9]

-

Analysis: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds and π-alkyl bonds, with specific amino acid residues in the active site.[7][10]

Molecular Dynamics (MD) Simulations

MD simulations are employed to assess the dynamic behavior and stability of the protein-ligand complex over a period of time, providing a more realistic representation of the interactions in a biological environment.

Experimental Protocol:

-

System Setup: The best-docked pose from the molecular docking study is used as the starting point. The complex is placed in a simulation box filled with a specific water model.

-

Topology Generation: Topology files for the protein-ligand complex are generated using a force field like CHARMM36 and web servers such as CGenFF.[7]

-

Simulation: The simulation is performed using software like GROMACS.[7] It typically involves an initial energy minimization, followed by equilibration under controlled temperature and pressure, and finally, a production run for a specified duration (e.g., 100 nanoseconds).[7]

-

Trajectory Analysis: The trajectory from the simulation is analyzed to evaluate the stability of the complex, often by calculating the Root Mean Square Deviation (RMSD) and examining the persistence of intermolecular interactions.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is critical for evaluating its drug-likeness and potential for clinical success.

Experimental Protocol:

-

Input: The chemical structure of the chalcone (B49325) derivative is provided to a prediction tool or web server (e.g., SwissADME, pkCSM, Pro Tox-II).[9][11][12]

-

Property Calculation: The software calculates various physicochemical and pharmacokinetic properties. This includes adherence to drug-likeness rules like Lipinski's Rule of Five and Veber's rule.[1]

-

Toxicity and Metabolism Prediction: The models predict potential toxicity, mutagenicity, and interaction with metabolic enzymes like cytochrome P450 (CYP) isoforms (e.g., CYP2D6, CYP3A4).[9][13]

-

Analysis: The results are analyzed to assess the overall ADMET profile, identifying potential liabilities that could hinder the compound's development.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on nitrochalcone derivatives.

Table 1: Molecular Docking Scores of Nitrochalcone Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

| Nitrochalcone 2 | COX-2 | -9.3 to -8.2 | [10] |

| Nitrochalcone 5 | COX-2 | -9.3 to -8.2 | [10] |

| Chalcone Derivative L5 | EGFR-TK | -11.4 | [7] |

| Chalcone Derivative L3 | EGFR-TK | -10.4 | [7] |

| Erlotinib (B232) (Reference) | EGFR-TK | -7.7 | [7] |

| Chalcone Derivative AC9 | EGFR | Comparable to Afatinib | [9] |

| Chalcone Derivative AC19 | EGFR | Comparable to Afatinib | [9] |

Table 2: In Vitro Anticancer and Anti-inflammatory Activity (IC50 Values)

| Compound/Derivative | Activity/Cell Line | IC50 Value | Reference |

| 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) | Esophageal Cancer (KYSE-450) | 4.97 µM | [14] |

| 2,4,6-trimethoxy-4'-nitrochalcone (Ch-19) | Esophageal Cancer (Eca-109) | 9.43 µM | [14] |

| Chalcone Derivative 58 | Hepatocarcinoma (HepG2) | 7.17 μM | [3] |

| Chalcone Derivative 58 | Hepatocarcinoma (SMMC-7721) | 3.05 μM | [3] |

| Chalcone Derivative 61 | Hepatocarcinoma (HepG2) | 1.62 µM | [3] |

| Chalcone Derivative 61 | Breast Cancer (MCF-7) | 1.88 µM | [3] |

| Chalcone Derivative B3 | Cervical Cancer (Hela) | 10x more active than 5-Fu | [15] |

| Chalcone Derivative B3 | Breast Cancer (MCF-7) | 10x more active than 5-Fu | [15] |

| Chalcone Derivative 4b | COX-2 Inhibition | 1.933 µM | [16] |

| Chalcone Derivative 4b | COX-1 Inhibition | 5.526 µM | [16] |

| Chalcone Derivative 4b | 5-LOX Inhibition | 2.112 µM | [16] |

Table 3: Predicted ADMET and Physicochemical Properties

| Compound Series | Property | Prediction/Observation | Reference |

| Chalcone Analogues (5a-m) | Drug-likeness | Favorable; Adheres to Lipinski's & Veber's rules | [1] |

| Chalcone Derivatives | CYP450 Inhibition | Not inhibitors of CYP2D6 or CYP3A4 | [13] |

| Chalcone Derivatives | Renal Clearance | High total clearance, not OCT2 substrates | [13] |

| Imidazothiadiazole–Chalcone Hybrids | Absorption | High absorption predicted | [12] |

| Amide Derivatives of Chalcone | ADMET Profile | Promising profiles for lead compounds AC9 and AC19 | [9] |

Visualizing Workflows and Pathways

Graphviz diagrams are used to illustrate the logical flow of experiments and the biological pathways targeted by these compounds.

Discussion of In Silico Findings

Anticancer Potential

In silico studies have identified this compound derivatives as potent inhibitors of key cancer-related targets, most notably EGFR-TK.[7] The EGFR signaling pathway is frequently overactive in various cancers, promoting tumor growth and proliferation.[7] Molecular docking studies revealed that certain chalcone derivatives can achieve higher binding affinities (e.g., -11.4 kcal/mol) than the reference drug erlotinib (-7.7 kcal/mol), suggesting stronger inhibitory potential.[7] These computational predictions are supported by in vitro assays, where nitrochalcone derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, including those from esophageal, liver, and breast cancers, with IC50 values in the low micromolar range.[3][14]

Anti-inflammatory Activity

The anti-inflammatory effects of nitrochalcones have been linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as COX-1 and COX-2.[10] Molecular docking studies confirmed that derivatives with a nitro group at the ortho position exhibit strong interactions with the active sites of both COX enzymes.[10] This is consistent with in vivo results where these specific compounds showed the highest anti-inflammatory activity.[10] Some derivatives also show promise as dual inhibitors of both COX-2 and 5-Lipoxygenase (5-LOX), which could offer a broader and more potent anti-inflammatory effect.[16]

Structure-Activity Relationship (SAR) and Pharmacokinetics

The position of the nitro group on the chalcone scaffold is critical to its biological activity. For anti-inflammatory effects, a nitro group at the ortho position of either aromatic ring appears to be most effective.[10] In silico ADMET predictions have been favorable for many chalcone series, indicating good oral drug-like behavior and adherence to Lipinski's and Veber's rules.[1] Furthermore, predictions suggest that these compounds are not likely to be potent inhibitors of key metabolic CYP450 enzymes, which is a positive attribute for avoiding drug-drug interactions.[13]

Conclusion

In silico studies serve as a powerful and indispensable tool in the exploration of this compound and its derivatives as potential therapeutic agents. Molecular docking, molecular dynamics, and ADMET predictions have collectively provided a strong rationale for their development as anticancer and anti-inflammatory drugs. The computational data, corroborated by in vitro experiments, highlights specific derivatives with high potency and favorable pharmacokinetic profiles. This integrated approach accelerates the drug discovery process, allowing for the rational design and prioritization of candidates for further preclinical and clinical investigation.

References

- 1. Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 9. Design, In Silico Molecular Docking, and ADMET Prediction of Amide Derivatives of Chalcone Nucleus as EGFR Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents: Synthesis, in silico docking, multitarget bioevaluation and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of 2-Nitrochalcones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, have emerged as a promising class of compounds in anticancer research due to their diverse biological activities. Among these, 2-nitrochalcone (B191979) derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), which collectively contribute to the inhibition of cancer cell proliferation and survival. This technical guide provides an in-depth overview of the anticancer properties of 2-nitrochalcones, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various nitrochalcone derivatives has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of different nitrochalcone derivatives against a range of cancer cell lines.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 | Esophageal Squamous Cell Carcinoma | 4.97 | [1] |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 | Esophageal Squamous Cell Carcinoma | 9.43 | [1] |

| 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (C09) | HT-29 | Human Colon Adenocarcinoma | Higher cytotoxicity noted (specific IC50 not provided) | [2] |

| Nitrochalcone Derivative (NCD) | Rhabdomyosarcoma (RMS) | Rhabdomyosarcoma | 2.117 µg/ml | [3] |

| Polymethoxylated nitro-substituted chalcones | MCF-7 | Breast Cancer | 1.33 - 172.20 | [4] |

| Nitro and CF3 substituted chalcones (compounds 46, 47, 48, 49) | T lymphocytes | Acute Lymphoblastic Leukemia | 6.1 - 8.9 | [4] |

Mechanism of Action

The anticancer effects of 2-nitrochalcones are attributed to several interconnected mechanisms that ultimately lead to cancer cell death.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Nitrochalcones have been shown to be potent inducers of apoptosis in various cancer cell lines.[2] This is often mediated through the generation of intracellular ROS, which in turn triggers downstream signaling cascades involving key apoptotic proteins.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer. Several studies have demonstrated that nitrochalcones can arrest the cell cycle at specific phases, most commonly the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[1]

Generation of Reactive Oxygen Species (ROS)

Reactive oxygen species are chemically reactive molecules containing oxygen. While low levels of ROS are involved in normal cellular signaling, excessive ROS can induce oxidative stress and damage cellular components, leading to cell death. A key mechanism of action for many nitrochalcones is the significant elevation of intracellular ROS levels in cancer cells, which triggers apoptotic pathways.[1]

Signaling Pathways Modulated by 2-Nitrochalcones

The anticancer effects of 2-nitrochalcones are orchestrated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and death.

Caption: Signaling pathways modulated by this compound leading to anticancer effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to evaluate the anticancer properties of 2-nitrochalcones.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

References

Investigating the Antimicrobial Potential of 2-Nitrochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel chemical entities with potent activity against a broad spectrum of pathogens. Chalcones, a class of naturally occurring and synthetic compounds, have emerged as a promising scaffold in the development of new antimicrobial agents. This technical guide focuses on the antimicrobial potential of a specific derivative, 2-Nitrochalcone, providing an in-depth overview of its synthesis, antimicrobial activity, and putative mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new anti-infective therapies.

Data Presentation: Antimicrobial Activity of Nitrochalcones

The antimicrobial efficacy of chalcone (B49325) derivatives is influenced by the substitution pattern on their aromatic rings. While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for various nitro-substituted chalcones against a range of bacterial and fungal strains, providing a comparative overview of their potential. It is important to note that the exact antimicrobial activity can vary based on the position of the nitro group and the presence of other substituents.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Nitrochalcone (NC-E05) | Staphylococcus aureus | 15.62 - 31.25 | [1] |

| Escherichia coli | 15.62 - 31.25 | [1] | |

| Candida albicans | 15.62 - 31.25 | [1] | |

| (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | Staphylococcus aureus | 400 | [2] |

| Bacillus subtilis | 600 | [2] | |

| Escherichia coli | >1000 | [2] | |

| Salmonella typhi | 600 | [2] | |

| Nitro-substituted chalcone derivatives | Staphylococcus aureus (MTCC 96) | 125 - 250 | [3] |

| Streptococcus pyogenes (MTCC 443) | 100 - 125 | [3] | |

| Escherichia coli (MTCC 442) | 100 - 125 | [3] | |

| Pseudomonas aeruginosa (MTCC 2453) | 100 | [3] | |

| Candida albicans (MTCC 227) | 50 - 100 | [3] | |

| Aspergillus fumigatus (MTCC 343) | 100 - 125 | [3] |

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation